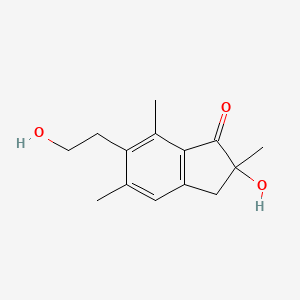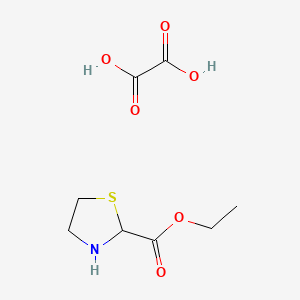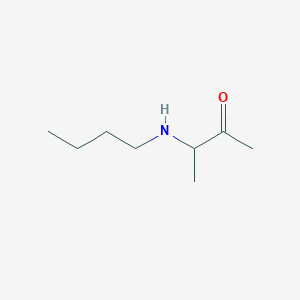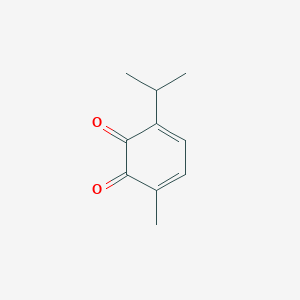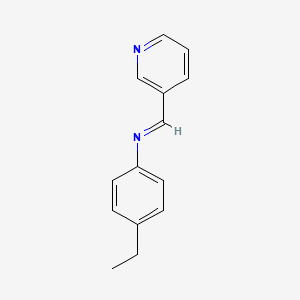
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a pyridine ring and an ethyl-substituted phenyl group connected through a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-aminopyridine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:
4-ethylbenzaldehyde+3-aminopyridine→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound may yield N-(4-ethylphenyl)-1-pyridin-3-ylmethanone.
Reduction: Reduction can produce N-(4-ethylphenyl)-1-pyridin-3-ylmethanamine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the aromatic rings may participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylphenyl)-1-pyridin-3-ylmethanimine
- N-(4-fluorophenyl)-1-pyridin-3-ylmethanimine
- N-(4-chlorophenyl)-1-pyridin-3-ylmethanimine
Uniqueness
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can affect the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
Propriétés
Numéro CAS |
391608-80-3 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C14H14N2/c1-2-12-5-7-14(8-6-12)16-11-13-4-3-9-15-10-13/h3-11H,2H2,1H3 |
Clé InChI |
SEKHAGVTAVEWKG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)



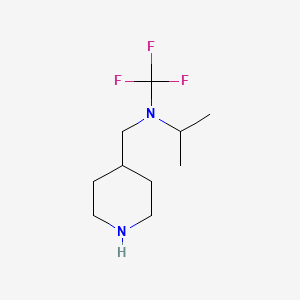
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)

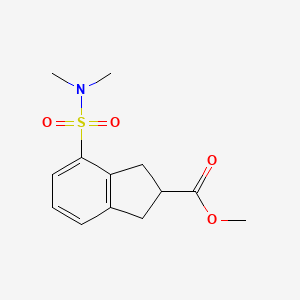
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)
